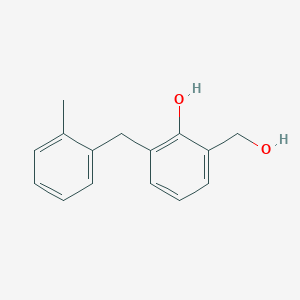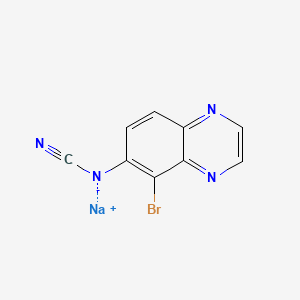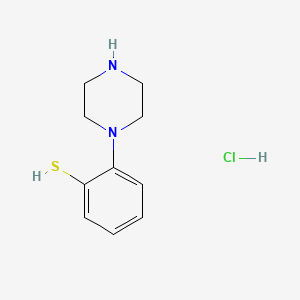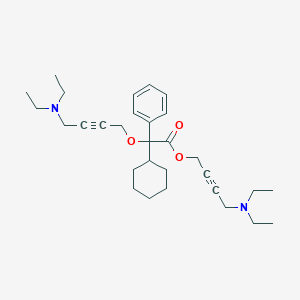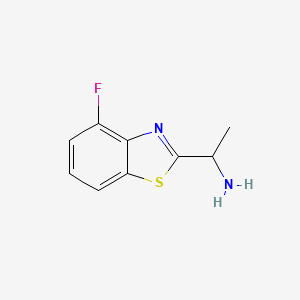![molecular formula C6H13NO3 B13838818 N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine](/img/structure/B13838818.png)
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine is a chemical compound characterized by its unique structure, which includes a dioxolane ring and a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine typically involves the reaction of a dioxolane derivative with hydroxylamine. One common method includes the use of a protected dioxolane intermediate, which is then deprotected and reacted with hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines .
Applications De Recherche Scientifique
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxylamine derivatives such as N-methylhydroxylamine and N,N-dimethylhydroxylamine. These compounds share the hydroxylamine functional group but differ in their structural features and reactivity .
Uniqueness
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine is unique due to its dioxolane ring, which imparts specific steric and electronic properties. This makes it a valuable compound in synthetic chemistry and distinguishes it from other hydroxylamine derivatives .
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
N-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine |
InChI |
InChI=1S/C6H13NO3/c1-6(2)9-4-5(10-6)3-7-8/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1 |
Clé InChI |
MJWZLIPUTDAUDI-YFKPBYRVSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)CNO)C |
SMILES canonique |
CC1(OCC(O1)CNO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
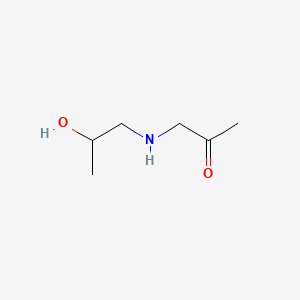
![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
